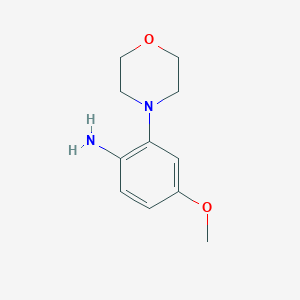

4-Methoxy-2-morpholinoaniline

Description

Foundational Aspects of Substituted Aniline (B41778) Chemistry in Organic Synthesis

Substituted anilines are a class of aromatic compounds that are fundamental building blocks in the synthesis of a diverse range of more complex molecules. nih.gov Their utility stems from the reactivity of the amino group and the aromatic ring, which can be tailored by the presence of various substituents. The development of efficient and robust methods for constructing a wide array of substituted anilines from readily available starting materials is a significant area of research in organic synthesis. nih.gov

Historically, the synthesis of substituted anilines often involved multi-step processes, which could be arduous and result in the formation of isomeric mixtures that are difficult to separate. beilstein-journals.org Modern synthetic strategies, however, have focused on developing more direct and selective methods. These include catalyst- and additive-free approaches, as well as metal-catalyzed reactions, such as those employing molybdenum or gold catalysts, to facilitate the construction of these valuable compounds. nih.govbeilstein-journals.orgrsc.org These advanced methods offer advantages such as milder reaction conditions, operational simplicity, and the potential for large-scale production. beilstein-journals.org

The versatility of substituted anilines is further highlighted by their role as precursors in the synthesis of various heterocyclic compounds and other valuable chemical entities. rsc.org For instance, they can be derivatized to form substituted benzoxazines, which are recognized as pharmaceutically important heterocycles. rsc.org The continuous exploration of novel synthetic routes to substituted anilines underscores their importance in expanding the toolbox of organic chemists. chemrxiv.orgchemrxiv.org

Structural Significance of Methoxy (B1213986) and Morpholino Functionalities in Aromatic Systems

The chemical and physical properties of an aromatic compound are profoundly influenced by the nature of its substituents. In 4-Methoxy-2-morpholinoaniline, the methoxy (-OCH3) and morpholino groups play crucial roles in defining its reactivity and potential applications.

The morpholino group , a heterocyclic amine, also significantly impacts the properties of the aromatic system to which it is attached. taylorandfrancis.com The nitrogen atom of the morpholine (B109124) ring can donate electron density to the aromatic ring, influencing its electronic character. The presence of the ether oxygen within the morpholine ring can affect the molecule's polarity and solubility. atamankimya.com Morpholine derivatives are known to exhibit a range of biological activities and are found in several FDA-approved drugs. taylorandfrancis.com The morpholine moiety can enhance a molecule's permeability and metabolic stability, making it a valuable functional group in medicinal chemistry. taylorandfrancis.com Furthermore, the steric bulk of the morpholino group can influence the conformation of the molecule and its interactions with biological targets.

Rationale for Comprehensive Academic Investigation of 4-Methoxy-2-morpholinoaniline

The specific arrangement of the methoxy and morpholino groups on the aniline ring in 4-Methoxy-2-morpholinoaniline presents a unique chemical entity worthy of detailed study. The ortho and para relationship of the two substituents relative to the amino group suggests a complex interplay of electronic and steric effects that can modulate the reactivity of the molecule.

The presence of both electron-donating groups (methoxy and the nitrogen of the morpholino ring) is expected to significantly activate the aromatic ring towards electrophilic substitution. The investigation of its reactivity can provide valuable insights into the directing effects of these combined functionalities.

Furthermore, the structural motifs present in 4-Methoxy-2-morpholinoaniline are found in molecules with known biological activity. For instance, morpholine-containing compounds have been investigated for their potential as anticancer agents, and methoxy-substituted anilines are common scaffolds in medicinal chemistry. taylorandfrancis.comuni-halle.de A thorough academic investigation of 4-Methoxy-2-morpholinoaniline can, therefore, contribute to the broader understanding of structure-activity relationships in related compounds and may unveil novel applications in various scientific fields. The synthesis and characterization of this compound and its analogues are essential for exploring their full potential.

Chemical and Physical Properties of 4-Methoxy-2-morpholinoaniline

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | cymitquimica.comscbt.com |

| Molecular Weight | 208.26 g/mol | scbt.com |

| Physical Form | Sticky Oil to Solid | sigmaaldrich.com |

| Purity | 95% | cymitquimica.comsigmaaldrich.com |

| CAS Number | 209960-91-8 | cymitquimica.comscbt.comsigmaaldrich.comchemsrc.com |

| InChI Key | BQTMHUUWYHEPNQ-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-9-2-3-10(12)11(8-9)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXRMEMHYIYRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 2 Morpholinoaniline

Conventional Multistep Organic Synthesis Strategies

Traditional approaches to synthesizing 4-Methoxy-2-morpholinoaniline often involve a sequence of well-established organic reactions. These methods prioritize the precise introduction and manipulation of functional groups to achieve the desired molecular architecture.

Optimization of Amination and Morpholino Group Introduction

The introduction of the morpholino group is a critical step in the synthesis. One common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For instance, a precursor containing a good leaving group, such as a halogen, ortho to a methoxy (B1213986) group and para to a nitro group, can be reacted with morpholine (B109124).

Recent developments have focused on optimizing these reactions. For example, a metal-free, cross-dehydrogenative coupling (CDC) approach has been demonstrated for the α-amination of BODIPY and BOPHY cores with various amines, including morpholine, using phenyliodine(III) diacetate (PIDA) as a mediator. acs.org This method offers high regioselectivity and efficiency. acs.org The reaction conditions are typically optimized by screening different solvents, temperatures, and stoichiometric ratios of reactants. acs.org

The synthesis of related morpholino-substituted compounds has also been explored. For instance, 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride was synthesized by reacting a precursor with four equivalents of morpholine. researchgate.net Furthermore, the synthesis of morpholino monomers from unprotected ribonucleosides has been achieved through oxidative glycol cleavage and reductive amination, showcasing the versatility of morpholine introduction in complex molecules. researchgate.net

Regioselective Synthesis of 4-Methoxy-2-morpholinoaniline

Achieving the correct regiochemistry—placing the morpholino group at the 2-position and the amino group at the 1-position of the 4-methoxybenzene core—is paramount. A plausible synthetic route begins with p-anisidine, which is first reacted with 2-chloroethyl ether to form 4-(4-methoxyphenyl)morpholine (B1583628). researchgate.net This intermediate then undergoes regioselective nitration to introduce a nitro group at the 3-position (ortho to the methoxy group), yielding 4-(4-methoxy-3-nitrophenyl)morpholine. researchgate.net A novel nitration process for this step involves converting the crude 4-(4-methoxyphenyl)morpholine to its nitric acid salt and then adding a dichloromethane (B109758) solution of this salt to concentrated sulfuric acid. researchgate.net This method effectively prevents under- or over-nitration. researchgate.net The final step is the reduction of the nitro group to an amine, which can be accomplished using zinc and ammonium (B1175870) chloride, to produce 2-methoxy-5-morpholinoaniline (B1610341). researchgate.net

Another strategy for regioselective synthesis involves the amination of quinone imine ketals derived from anisidines. This Brønsted acid-catalyzed reaction allows for the selective meta-amination of anisidines with various amines, providing a direct route to meta-substituted anilines. nih.gov Ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes also offers a highly regioselective pathway to substituted isoquinolines, which could be adapted for aniline (B41778) synthesis. rsc.org

Precursor Design and Chemical Transformations

The design of appropriate precursors is fundamental to a successful synthesis. A common starting material is 4-methoxyaniline. google.com A typical sequence involves:

Acetylation: The amino group of 4-methoxyaniline is protected by acetylation with acetic anhydride (B1165640). google.com

Nitration: The resulting 4-methoxyacetanilide undergoes nitration, typically with a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 2-position. google.com

Hydrolysis: The acetyl group is removed by hydrolysis to yield 4-methoxy-2-nitroaniline. google.com

Morpholine Introduction: This step would likely involve a nucleophilic aromatic substitution reaction, potentially requiring activation of the position ortho to the nitro group.

Reduction: The nitro group is finally reduced to the target amino group.

A continuous flow reactor has been employed for the synthesis of the key intermediate, 4-methoxy-2-nitroaniline, from 4-methoxyaniline. google.com This method offers high reaction speed, efficiency, and safety. google.com

Electrochemical Synthetic Routes for Aromatic Amines

Electrochemical methods present a greener and often more efficient alternative to traditional synthesis, avoiding the need for harsh reagents and catalysts. gumed.edu.plnih.gov

Anodic Oxidation Approaches for Related Anilines

The anodic oxidation of anilines and their derivatives has been extensively studied. nih.gov Generally, the electrochemical oxidation of an aromatic amine leads to the formation of a cation radical, which can then undergo various coupling reactions. oup.comresearchgate.net For instance, the anodic oxidation of N-alkylanilines can produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail couplings, respectively. acs.org The product distribution is influenced by factors such as the steric bulk of alkyl groups, reactant concentration, current density, and solution basicity. acs.org

A notable development is the electrochemical cross-dehydrogenative aromatization (ECDA) of saturated cyclohexanones and amines to construct anilines. gumed.edu.placs.org This metal- and oxidant-free method demonstrates broad scope and high regioselectivity, with morpholine being a suitable amine reactant. acs.org The mechanism involves the initial condensation of cyclohexanone (B45756) and amine, followed by a series of single-electron oxidations and deprotonations at the anode to form the aromatic amine. acs.org

Controlled Potential Coulometry in Electro-organic Synthesis

Controlled-potential coulometry is a technique that ensures 100% current efficiency by maintaining the working electrode at a constant potential where only the desired oxidation or reduction occurs. libretexts.org This method is applicable to the synthesis of organic compounds, including the reduction of nitro groups to primary amines at a mercury electrode. libretexts.org

In the context of synthesizing substituted anilines, controlled-potential coulometry can be used for the electrochemical oxidation of a precursor in the presence of a nucleophile. For example, the electrochemical oxidation of dihydroxybenzoic acids in the presence of dibenzylamine (B1670424) leads to the formation of (dibenzylamino)dioxocyclohexadienecarboxylic acids via a Michael addition reaction. researchgate.net Similarly, the electrochemical oxidation of 4-morpholinoaniline (B114313) has been studied, indicating its susceptibility to electrochemical transformations. ku.edu This suggests that an electrochemical approach, possibly involving the oxidation of a suitable methoxy-aniline precursor in the presence of morpholine, could be a viable synthetic route.

Below is a table summarizing the yields of related electrochemical amination reactions.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Cyclohexanone | Piperidine | N-phenylpiperidine | 78 | acs.org |

| Cyclohexanone | Pyrrolidine | N-phenylpyrrolidine | 75 | acs.org |

| 2,3-Dihydroxybenzoic acid | Dibenzylamine | (Dibenzylamino)dioxocyclohexadienecarboxylic acid | - | researchgate.net |

| 4-Morpholinoaniline | - | Oxidation products | - | ku.edu |

| Olefins | Diphenyl diselenide / Sodium azide (B81097) | Azido-phenylselenenylated products | - | amecj.com |

Green Chemistry Principles in Electrochemical Synthesis

Electrochemical synthesis, or electrosynthesis, represents a significant advancement in green chemistry, offering sustainable alternatives to conventional synthetic methods. chemicalbook.com This approach utilizes electricity to drive chemical reactions, replacing traditional, often hazardous or wasteful, chemical reagents with electrons. The principles of green chemistry are well-exemplified in the electrochemical studies involving morpholinoaniline derivatives.

Electrosynthesis aligns with green chemistry principles in several key ways:

Atom Economy and Waste Reduction : By using electrons as a "clean" reagent, the need for stoichiometric oxidants or reductants is eliminated, which significantly reduces the generation of by-products and simplifies purification. google.com

Use of Safer Solvents : Many electrochemical methods are developed in environmentally benign solvent systems, such as aqueous solutions or water-ethanol mixtures, avoiding the use of toxic organic solvents.

Enhanced Selectivity : The ability to precisely control the electrode potential allows for high selectivity in chemical transformations, targeting specific functional groups and minimizing side reactions. ku.edu

The electrochemical behavior of 4-morpholinoaniline itself has been a subject of study, providing a model for green synthetic applications. sigmaaldrich.comchemsrc.com Research has shown that 4-morpholinoaniline can be electrochemically oxidized in a one-pot process to generate a reactive p-quinonediimine intermediate. This intermediate can then be trapped in situ by various nucleophiles to synthesize more complex molecules in high yield and purity. This strategy avoids the isolation of unstable intermediates and the use of toxic reagents.

The following data table summarizes typical conditions for the green electrochemical synthesis of N-phenylquinoneimine derivatives using 4-morpholinoaniline as a starting material, as documented in research findings.

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Type | Controlled-potential electrolysis | |

| Solvent System | Water/Ethanol mixture (20/80, v/v) with phosphate (B84403) buffer (pH 8.0) | |

| Electrodes | Carbon electrodes in an undivided cell | |

| Potential | 0.40 V vs Ag/AgCl | |

| Reactants | 4-morpholinoaniline and a nucleophile (e.g., phenol) | |

| Key Attributes | One-pot synthesis, high yield, absence of toxic reagents, ambient conditions. | smolecule.com |

These electrochemical strategies showcase a modern, sustainable approach to organic synthesis, where compounds like 4-morpholinoaniline are utilized within environmentally responsible frameworks.

Based on the conducted research, specific experimental spectroscopic data for the compound 4-Methoxy-2-morpholinoaniline is not available in the public domain search results. The provided search results contain information on structurally related but distinct compounds, such as 2-methoxy-5-morpholinoaniline and 4-morpholinoaniline.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for 4-Methoxy-2-morpholinoaniline. The creation of such an article requires specific, verifiable data for High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Infrared (IR) and Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, which could not be located.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2 Morpholinoaniline

X-ray Crystallography for Solid-State Molecular Architecture (referencing analogous compounds)

While a specific single-crystal X-ray diffraction study for 4-Methoxy-2-morpholinoaniline is not extensively documented in publicly available literature, significant insights into its probable solid-state molecular architecture can be derived from the crystallographic analysis of structurally analogous compounds. X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, revealing details about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. wikipedia.orglibretexts.org

Analysis of related morpholinoaniline derivatives provides a robust framework for understanding the key structural features that 4-Methoxy-2-morpholinoaniline would likely exhibit.

Insights from Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide:

A notable analogous compound is the racemic Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide, whose crystal and molecular structure has been determined. nih.gov This molecule contains the core 2-morpholinoanilide moiety, offering a direct comparison. The crystallographic data for this compound reveals specific conformations and hydrogen bonding patterns in the solid state. nih.gov The morpholine (B109124) ring typically adopts a stable chair conformation. The spatial orientation of the morpholine group relative to the aniline (B41778) ring is a key structural parameter, influencing crystal packing and intermolecular forces.

Insights from Metal Complexes of 4-Morpholinoaniline (B114313) Derivatives:

The crystallographic data from these related structures suggest that the solid-state architecture of 4-Methoxy-2-morpholinoaniline would be significantly influenced by:

Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring and the oxygen of the methoxy (B1213986) group act as hydrogen bond acceptors. These interactions are expected to play a dominant role in the formation of a stable, three-dimensional crystal lattice.

The study of these analogues provides a predictive model for the key structural parameters of 4-Methoxy-2-morpholinoaniline, which are summarized in the table below.

Table 1: Predicted Crystallographic Parameters for 4-Methoxy-2-morpholinoaniline based on Analogous Compounds

| Parameter | Predicted Feature based on Analogues | Significance |

|---|---|---|

| Morpholine Ring Conformation | Predominantly Chair Conformation | Most stable conformation, minimizing steric strain. |

| Intermolecular Interactions | Extensive N-H···O and N-H···N hydrogen bonding | Key determinant of crystal lattice stability and packing. nih.gov |

| Molecular Geometry | Likely non-planar due to steric hindrance | The ortho-positioning of the morpholine and methoxy groups may force the phenyl ring out of planarity with the substituents. nih.gov |

| Packing Motif | Potential for head-to-tail or layered arrangements | Driven by the optimization of hydrogen bonding networks and van der Waals contacts. researchgate.net |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Methoxy-2-morpholinoaniline |

| Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide |

| 4-morpholinoaniline |

Computational Chemistry and Mechanistic Studies of 4 Methoxy 2 Morpholinoaniline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and reactivity of organic molecules. nih.govacs.org For 4-Methoxy-2-morpholinoaniline, DFT calculations would provide fundamental insights into its behavior at the molecular level. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for aniline (B41778) derivatives. rsc.org

The first step in a computational study is the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. For 4-Methoxy-2-morpholinoaniline, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the methoxy (B1213986), morpholino, and aniline groups.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Methoxy-2-morpholinoaniline This table is illustrative, based on typical values for substituted anilines.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (Aniline) | 1.40 | C-C-N | 120.5 |

| C-O (Methoxy) | 1.37 | C-O-C | 118.0 |

| C-N (Morpholine) | 1.39 | C-N-C (Morpholine) | 112.0 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

For 4-Methoxy-2-morpholinoaniline, the electron-donating methoxy and morpholino groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for reaction. In studies of other substituted anilines, it has been found that polar effects are highly important for reactivity, with a low SOMO–HOMO gap correlating with higher reaction rates in radical additions. beilstein-journals.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Methoxy-2-morpholinoaniline This table is illustrative and provides expected values based on similar compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -0.85 |

DFT can be used to model reaction mechanisms, such as the electrochemical oxidation of the aniline moiety. A study on the oxidation of 4-morpholinoaniline (B114313) revealed that the reaction proceeds through the formation of a p-quinonediimine intermediate. researchgate.net A similar pathway could be hypothesized for 4-Methoxy-2-morpholinoaniline.

Computational chemists can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and vibrational frequencies of the transition state is essential to confirm that it is a true saddle point on the potential energy surface.

From the computed potential energy surface, key thermodynamic and kinetic parameters can be extracted. Thermodynamic data, such as the Gibbs free energy of reaction (ΔG), indicate the spontaneity of a reaction. researchgate.net Kinetic parameters, like the activation energy (Ea), determine the reaction rate.

For a proposed reaction of 4-Methoxy-2-morpholinoaniline, DFT calculations would provide these values, allowing for a quantitative understanding of the reaction's feasibility and speed. For instance, in the study of 4-morpholinoaniline's electrochemical oxidation, the total Gibbs free energy (ΔGtot) was calculated to show that the proposed mechanisms were thermodynamically favorable. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. scilit.comnih.govmdpi.com For a molecule with flexible groups like 4-Methoxy-2-morpholinoaniline, MD simulations can reveal how the morpholine (B109124) ring and methoxy group move and interact with their environment.

An MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for every atom over a set period, often nanoseconds. nih.govmdpi.com The resulting trajectory provides a detailed picture of the accessible conformations and the energetic barriers between them, offering insights that are complementary to the static picture from DFT. Such studies have been effectively used to understand the stable protein-ligand interactions of other morpholine-containing derivatives. scilit.comnih.govmdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate a molecule's structural or computed properties with its chemical reactivity. These models are often built using statistical methods to find a mathematical relationship between a set of molecular descriptors and an observed or computed reaction rate or equilibrium constant.

For a series of substituted morpholinoanilines, a QSRR study could be developed. Molecular descriptors for each compound, such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices, would be calculated. These descriptors would then be correlated with experimental or DFT-calculated reactivity data to build a predictive model. Such models are valuable for understanding the factors that govern reactivity and for designing new molecules with desired properties. rsc.org

In Silico Modeling of Molecular Interactions with Solvent Systems

The study of solvent effects is crucial in computational chemistry as it can significantly influence the conformation, reactivity, and electronic properties of a solute molecule. For a compound like 4-Methoxy-2-morpholinoaniline, which possesses both hydrogen bond donors (the amine group) and acceptors (the morpholine and methoxy oxygens), as well as a polarizable aromatic system, interactions with solvent molecules are complex and multifaceted. In silico modeling provides a powerful lens through which to investigate these interactions at a molecular level.

Computational approaches to modeling solvent interactions can be broadly categorized into explicit and implicit solvent models. Explicit solvent models treat individual solvent molecules as distinct entities, offering a high level of detail regarding specific interactions like hydrogen bonding. In contrast, implicit models represent the solvent as a continuous medium with a defined dielectric constant, a method that is computationally less expensive and effective for capturing bulk solvent effects.

For 4-Methoxy-2-morpholinoaniline, a combination of these models would likely be employed. For instance, Density Functional Theory (DFT) calculations, which are often used to study the electronic structure and reactivity of molecules, can be combined with implicit solvent models to understand how the solvent environment affects properties such as the molecule's frontier molecular orbitals (HOMO and LUMO). semanticscholar.org Molecular dynamics (MD) simulations with explicit solvent molecules would be used to explore the dynamic nature of the solute-solvent interactions, including the stability of hydrogen bonds and the orientation of solvent molecules around the solute. acs.org

A key area of investigation would be the hydrogen bonding capabilities of 4-Methoxy-2-morpholinoaniline. The primary amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and morpholino groups, along with the nitrogen of the morpholino group, can act as hydrogen bond acceptors. The strength and geometry of these hydrogen bonds would be highly dependent on the nature of the solvent.

In protic solvents like water or methanol, one would expect strong hydrogen bonding interactions with both the donor and acceptor sites of 4-Methoxy-2-morpholinoaniline. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the interactions would be dominated by dipole-dipole forces, with the solvent acting primarily as a hydrogen bond acceptor.

The following tables present hypothetical data from in silico studies to illustrate the types of insights that can be gained from such computational analyses.

Table 1: Calculated Solvation Free Energies of 4-Methoxy-2-morpholinoaniline in Various Solvents

This table illustrates how the stability of 4-Methoxy-2-morpholinoaniline changes in different solvent environments. A more negative solvation free energy indicates a more favorable interaction between the solute and the solvent.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -15.8 |

| Methanol | 32.7 | -12.5 |

| Acetonitrile | 37.5 | -10.2 |

| Dichloromethane (B109758) | 8.9 | -6.7 |

| Toluene | 2.4 | -4.1 |

This is a hypothetical data table for illustrative purposes.

Table 2: Analysis of Hydrogen Bonds between 4-Methoxy-2-morpholinoaniline and Water Molecules from a Molecular Dynamics Simulation

This table provides a more detailed look at the specific hydrogen bonding interactions that would be expected in an aqueous solution, based on a hypothetical molecular dynamics simulation.

| Hydrogen Bond Site | Average Number of Hydrogen Bonds | Average Bond Length (Å) | Average Bond Angle (°) |

| Amine (as donor) | 2.1 | 1.95 | 165 |

| Morpholine Oxygen (as acceptor) | 1.5 | 2.05 | 170 |

| Methoxy Oxygen (as acceptor) | 0.8 | 2.15 | 160 |

| Morpholine Nitrogen (as acceptor) | 0.5 | 2.20 | 155 |

This is a hypothetical data table for illustrative purposes.

These computational studies are not merely academic exercises; they have practical implications. For example, understanding how 4-Methoxy-2-morpholinoaniline interacts with different solvents is critical for developing and optimizing synthetic routes, as reaction rates and product distributions can be highly solvent-dependent. Furthermore, in the context of medicinal chemistry, the solvation properties of a molecule can influence its solubility, membrane permeability, and interactions with biological targets. tandfonline.com For instance, computational modeling can be instrumental in designing chromatographic separation methods by predicting the retention behavior of a compound in different mobile phases. rsc.org

Reactivity and Chemical Transformations of 4 Methoxy 2 Morpholinoaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 4-Methoxy-2-morpholinoaniline is highly activated towards electrophilic aromatic substitution due to the presence of three powerful electron-donating groups. The primary amine, the morpholino nitrogen, and the methoxy (B1213986) oxygen all donate electron density into the ring through resonance, making it significantly more nucleophilic than benzene (B151609). msu.edu

The directing effects of the substituents determine the position of attack for incoming electrophiles. In 4-Methoxy-2-morpholinoaniline, all three substituents are ortho-, para-directors. msu.edu

Primary Amine (-NH2 at C1): Directs to positions 2 (blocked by morpholino) and 4 (blocked by methoxy).

Morpholino group (at C2): Directs to positions 1 (blocked by amine), 3, and 5.

Methoxy group (-OCH3 at C4): Directs to positions 3 and 5.

The combined influence of these groups strongly directs incoming electrophiles to positions 3 and 5 of the benzene ring. When multiple activating groups are present, the most powerful activating group typically governs the regioselectivity. masterorganicchemistry.com However, in this case, both the morpholino and methoxy groups reinforce each other by directing to the same positions (3 and 5). Steric hindrance can also play a role; attack at position 5 might be slightly favored over position 3, which is situated between the amine and morpholino groups, although this effect may be minimal. masterorganicchemistry.com

Specific nitration and sulfonation studies on 4-Methoxy-2-morpholinoaniline are not extensively detailed in the available literature. However, the reactivity can be predicted based on studies of similar compounds.

Nitration: The nitration of anilines typically requires protection of the highly reactive amino group to prevent oxidation and over-reaction. researchgate.net For instance, the nitration of 4-methoxyaniline is often carried out after acetylation to form 4-methoxyacetanilide, which then directs the nitro group to the C2 position. google.com In the case of 4-Methoxy-2-morpholinoaniline, nitration using reagents like a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at either the C3 or C5 position, guided by the strong activating effects of the existing substituents. msu.edumasterorganicchemistry.com A process for nitrating the related compound 4-(4-methoxyphenyl)morpholine (B1583628) involves isolating it as a nitric acid salt to prevent over-nitration, a technique that improves safety and yield. researchgate.net

Sulfonation: Sulfonation with concentrated sulfuric acid would also be directed to the C3 and C5 positions. The reaction on the highly activated ring of 4-Methoxy-2-morpholinoaniline would likely proceed under milder conditions than those required for benzene. However, steric hindrance from the morpholino group could potentially lower the reaction yields compared to less substituted anilines.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH2) at the C1 position is a potent nucleophile and is the primary site for reactions such as alkylation, acylation, and condensation.

The lone pair of electrons on the nitrogen atom of the primary amine readily attacks electrophilic carbon centers.

Alkylation: The amine can be alkylated through reaction with alkyl halides. In analogous compounds like 2-methoxy-5-morpholinoaniline (B1610341), alkylation with reagents such as 4-bromobutanol proceeds via an SN2 mechanism to yield N-alkylated products. This type of reaction is typically performed under reflux with a base to neutralize the acid formed.

Acylation: The amine group reacts with acylating agents like acid chlorides or anhydrides to form amides. For example, 2-methoxy-5-morpholinoaniline reacts with acetic anhydride (B1165640) in acetic acid to form the corresponding N-acetylated derivative with high yield. This reactivity is directly applicable to 4-Methoxy-2-morpholinoaniline.

| Reaction Type | Reagents/Catalysts | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | 4-Bromobutanol, Diisopropylethylamine | Reflux in Chloroform (B151607) | N-hydroxybutyl derivative | |

| Acylation | Acetic anhydride, Acetic acid | 90°C | N-acetyl derivative |

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of the reactivity of 4-Methoxy-2-morpholinoaniline's amino group. Studies on the closely related 4-morpholinoaniline (B114313) show that it readily condenses with a variety of carbonyl compounds, including substituted benzaldehydes and benzophenones. acta.co.innih.gov The reaction is typically carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent like methanol. acta.co.in The formation of the characteristic azomethine (>C=N) group can be confirmed by spectroscopic methods. acta.co.in The reaction may be catalyzed by small amounts of acid or base to improve yields. acta.co.in

| Carbonyl Compound | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 4-hydroxy benzophenone | Methanol, Reflux, ~3 hours | Schiff Base with 4-hydroxy benzophenone | acta.co.in |

| Vanillin | Methanol, Reflux, ~3 hours | Schiff Base with Vanillin | acta.co.in |

| 2,4-di hydroxy benzaldehyde | Methanol, Reflux, ~3 hours | Schiff Base with 2,4-di hydroxy benzaldehyde | acta.co.in |

| 3-phenoxybenzaldehyde | Mild acidic or basic conditions | Schiff Base with 3-phenoxybenzaldehyde |

Oxidation Chemistry and Redox Behavior

The electron-rich nature of 4-Methoxy-2-morpholinoaniline makes it susceptible to oxidation. Electrochemical studies on 4-morpholinoaniline and its derivatives show that they can be oxidized, typically through a two-electron transfer process. researchgate.net

The initial oxidation step forms a highly unstable p-quinonediimine intermediate. researchgate.net The stability of this intermediate is influenced by factors such as the solvent, pH, and the nature of the substituents on the aromatic ring. researchgate.net For example, electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline (B1203071) yields a relatively stable p-quinonediimine, whereas the corresponding dimethoxy analog forms a less stable intermediate. This suggests that the p-quinonediimine of 4-Methoxy-2-morpholinoaniline would also be highly reactive.

This reactive intermediate can then participate in subsequent reactions. In the absence of other nucleophiles, it can lead to dimerization or polymerization products. ku.edu In the presence of nucleophiles, it can undergo Michael-type addition reactions, which has been utilized in the electrochemical synthesis of various sulfonamide and disulfide derivatives. sigmaaldrich.com

Electrochemical Oxidation Mechanisms and Intermediate Formation (e.g., p-Quinonediimine)

The electrochemical oxidation of morpholinoaniline derivatives has been a subject of detailed mechanistic studies using techniques like cyclic voltammetry and controlled potential coulometry. researchgate.netresearchgate.net The primary process involves the oxidation of the 4-morpholinoaniline core to its corresponding p-quinonediimine intermediate. researchgate.netresearchgate.net This transformation typically proceeds through a two-electron transfer mechanism.

Studies on the closely related compound, 4-morpholinoaniline (4-MA), show that the electrochemically generated p-quinonediimine is unstable and its reactivity is highly dependent on the pH of the solution. researchgate.netresearchgate.net In strongly acidic conditions, the protonated p-quinonediimine intermediate tends to undergo hydrolysis. researchgate.net The instability of the generated p-quinonediimine leads it to participate in various subsequent reactions. researchgate.netresearchgate.net

The substituents on the aniline ring play a crucial role in the stability of the p-quinonediimine intermediate. For instance, studies on 2,5-diethoxy-4-morpholinoaniline show that the ethoxy and morpholino groups help stabilize the intermediate. In contrast, methoxy groups, being smaller and less electron-donating than ethoxy groups, can lead to less stable p-quinonediimine derivatives. This electrochemically generated intermediate is a key species that can react with various nucleophiles. researchgate.netresearchgate.net

Table 1: Electrochemical Oxidation Characteristics of Morpholinoaniline Analogs

| Compound/Analog | Key Intermediate | Reaction Conditions/Observations | Outcome/Subsequent Reactions | Citations |

|---|---|---|---|---|

| 4-Morpholinoaniline (4-MA) | p-Quinonediimine | Aqueous solution, various pHs | Unstable intermediate participates in hydrolysis (strong acid) or trimerization (intermediate pH). researchgate.net | researchgate.netresearchgate.net |

| 2,5-Diethoxy-4-morpholinoaniline | p-Quinonediimine | Electrochemical oxidation | Stabilized intermediate enables controlled synthesis via ECCCEC mechanisms. | acs.org |

| 4-Morpholinoaniline (4-MA) | p-Quinonediimine | In the presence of nucleophiles (e.g., 2-SH-benzazoles) | Intermediate participates in Michael-type addition reactions. researchgate.netsigmaaldrich.com | researchgate.netsigmaaldrich.com |

Chemical Oxidation Pathways and Products

Beyond electrochemical methods, 4-Methoxy-2-morpholinoaniline and its analogs can undergo chemical oxidation.

Oxidation to Quinones: A common chemical transformation for morpholinoaniline compounds is oxidation to form quinone derivatives. This can be achieved using standard oxidizing agents.

Enzymatic Oxidation: Laccase, a multi-copper containing enzyme, can catalyze the oxidation of arenes. nih.gov In the context of 4-morpholinoaniline, laccase-mediated reactions can lead to the cleavage of the compound and the formation of 1,4-hydroquinone, which is then immediately oxidized by the enzyme to 1,4-benzoquinone. acs.org

Degradation in Aqueous Solution: In acidic aqueous solutions (pH ≤ 1.5), 4-morpholinoaniline has been shown to degrade via a pseudo-first-order kinetic process. ku.edu The proposed mechanism involves a nucleophilic aromatic substitution where the aniline group is displaced by hydroxide (B78521) to form 4-morpholinophenol. This product subsequently degrades further to yield hydroquinone. ku.edu

Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aniline functionality within the 4-Methoxy-2-morpholinoaniline structure makes it a valuable substrate for various transition-metal-catalyzed coupling reactions, which are fundamental for constructing complex molecules. sigmaaldrich.comnumberanalytics.com

Carbon-Carbon Bond Formation: The aniline moiety enables participation in palladium-catalyzed cross-coupling reactions. For example, analogs like 2-methoxy-5-morpholinoaniline can undergo Suzuki-Miyaura coupling with aryl halides to form biaryl structures, which are significant in medicinal chemistry. The development of specialized phosphine (B1218219) ligands has improved the efficiency of Suzuki-Miyaura reactions for sterically hindered and electron-rich aryl chlorides, allowing for the synthesis of complex biaryls in high yields. chiba-u.jp

Carbon-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds (C-N, C-O, C-S) is a critical transformation in organic synthesis. libretexts.orgnih.gov

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a widely used method for coupling aryl halides with amines. numberanalytics.com Additionally, the Ullmann reaction, which uses a copper catalyst, can form C-N bonds. numberanalytics.commdpi.com A ligand-free approach using CuI as a catalyst and a magnetic KF/Fe₃O₄ base has been developed for efficient C-N bond formation via the Ullmann protocol. mdpi.com

C-S Bond Formation: An electrochemical approach has been used for the synthesis of complex disulfides starting from 4-morpholinoaniline. researchgate.netsigmaaldrich.com The electrochemically generated p-quinonediimine intermediate participates in a Michael-type addition reaction with mercapto-benzazoles, ultimately leading to the formation of a C-S bond and the corresponding disulfide product after further oxidation. researchgate.net

Table 2: Coupling Reactions involving Morpholinoaniline Analogs

| Reaction Type | Coupling Partners | Catalyst/Conditions | Product Type | Citations |

|---|---|---|---|---|

| C-C Coupling | ||||

| Suzuki-Miyaura | 2-Methoxy-5-morpholinoaniline + Aryl halide | Palladium catalyst | Biaryl structures | |

| C-Heteroatom Coupling | ||||

| Ullmann Condensation (C-N) | Aryl halide + Amine | CuI, KF/Fe₃O₄ (ligand-free) | Diaryl amines | mdpi.com |

| Electrochemical Synthesis (C-S) | 4-Morpholinoaniline + 2-Mercaptobenzothiazole | Electrooxidation | Disulfide of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol | researchgate.netsigmaaldrich.com |

Polymerization and Oligomerization Phenomena

The reactive nature of the intermediates formed during the oxidation of morpholinoanilines can lead to polymerization or oligomerization.

Research on the electrochemical oxidation of 4-morpholinoaniline in aqueous solutions has shown that the reaction pathway is pH-dependent. researchgate.net While hydrolysis dominates in strongly acidic media, at intermediate pH values, the electrochemically generated p-quinonediimine intermediate can react with a parent 4-morpholinoaniline molecule. researchgate.net This process can continue, leading to the formation of a 4-morpholinoaniline-trimer, demonstrating a clear oligomerization phenomenon. researchgate.net

Furthermore, enzymatic oxidation using laccases has been employed for C-C bond formation to achieve polymerization and oligomerization of various substituted arenes, although these reactions can sometimes result in complex product mixtures. nih.gov

Synthesis and Characterization of Derivatives and Analogues of 4 Methoxy 2 Morpholinoaniline

Derivatization at the Aniline (B41778) Nitrogen

The primary amine group of the aniline moiety is a key site for synthetic modification, readily undergoing reactions such as alkylation and acylation. These reactions introduce new functional groups that can alter the molecule's steric and electronic properties, as well as its potential for hydrogen bonding. tandfonline.com

N-alkylation is a common strategy to introduce flexible side chains. For instance, the reaction of a morpholinoaniline scaffold with bromo-alcohols, such as 4-bromobutanol or 5-bromopentanol, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in chloroform (B151607) under reflux, yields N-alkylated derivatives. tandfonline.com This SN2 reaction adds appendages that often terminate in a hydroxyl group, a key pharmacophoric feature for interacting with biological targets. tandfonline.com Similarly, N-acylation can be achieved by reacting the aniline with reagents like acetic anhydride (B1165640) in acetic acid at elevated temperatures, resulting in the formation of N-acetylated products with yields reported between 78-83% after recrystallization.

These modifications are crucial for exploring structure-activity relationships (SAR), as the nature of the substituent on the aniline nitrogen can significantly influence the compound's interaction with protein binding pockets. tandfonline.com

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Bromo-alcohols (e.g., 4-bromobutanol) | DIPEA, Chloroform, Reflux | N-hydroxyalkyl derivatives | tandfonline.com |

| N-Acylation | Acetic anhydride | Acetic acid, 90°C | N-acetylated derivatives | |

| N,N-Dialkylation | Alkyl halides | Base (e.g., DIPEA) | N,N-dialkylated aniline | tandfonline.com |

Substituent Modifications on the Morpholine (B109124) Ring

While direct modification of the morpholine ring after its attachment to the aromatic scaffold is less commonly reported, the exploration of analogues with substituted or alternative heterocyclic rings is a key strategy in drug discovery. The morpholine moiety itself can be replaced with other non-aromatic heterocycles to fine-tune properties like selectivity and potency. nih.gov

Introduction of Additional Functionalities onto the Aromatic Scaffold

The benzene (B151609) ring of 4-methoxy-2-morpholinoaniline is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the methoxy (B1213986) and morpholino groups. This allows for the strategic introduction of additional functional groups to further diversify the scaffold.

Key reactions include:

Nitration : Using fuming nitric acid in sulfuric acid at low temperatures (0–5°C) can introduce a nitro group, predominantly at the position para to the activating methoxy group. This nitro-derivative serves as a crucial intermediate for further synthetic transformations, such as reduction to an amine.

Sulfonation : Reaction with concentrated sulfuric acid at moderate temperatures (50°C) can introduce a sulfonic acid group, although steric hindrance from the bulky morpholine ring may result in lower yields.

Halogenation : The synthesis of related compounds often starts from halogenated precursors, such as 4-fluoro-2-methoxy-5-nitroaniline, indicating that halogens can be incorporated into the aromatic scaffold to modulate electronic properties and metabolic stability. nih.gov

Alkoxy Group Modification : Analogues such as 2,5-diethoxy-4-morpholinoaniline (B1203071) have been synthesized, demonstrating that the nature of the alkoxy group can be varied. tandfonline.com The replacement of a methoxy group with an ethoxy group can enhance solubility in organic solvents and alter electronic characteristics.

| Modification Type | Reagents/Method | Position of Substitution | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Nitration | Fuming HNO₃ in H₂SO₄ | Para to methoxy group | Creates intermediate for further synthesis | |

| Sulfonation | Concentrated H₂SO₄ | - | Introduces sulfonic acid group | |

| Halogenation | Use of halogenated precursors | Various | Modulates electronic properties | nih.gov |

| Alkoxy Variation | Synthesis from diethoxy precursors | - | Alters solubility and electronic effects |

Synthesis of Polycyclic and Heterocyclic Systems Incorporating the 4-Methoxy-2-morpholinoaniline Moiety

The 4-methoxy-2-morpholinoaniline scaffold is a valuable building block for constructing more complex polycyclic and heterocyclic systems. Its reactive aniline group can participate in cyclization and coupling reactions to form fused ring systems or act as a key substituent on other heterocyclic cores like quinolines, pyrimidines, and tetrazoles.

The morpholinoaniline moiety has been successfully incorporated into quinoline (B57606) and quinolone frameworks, which are themselves important pharmacophores. One approach involves the amide coupling of a pre-formed quinoline carboxylic acid with 4-morpholinoaniline (B114313). This has been used to synthesize series of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid-(4-morpholin-4-yl-phenyl)amides. nih.gov

However, the integration is not always straightforward. In an attempted synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones, the N-(4-morpholinophenyl) substituted phenacyl ester failed to undergo the final acid-catalyzed cyclization step. nih.gov It was proposed that under the acidic reaction conditions, the basic nitrogen of the morpholine ring becomes protonated. This protonation acts as an electron-withdrawing group, deactivating the aniline nitrogen and preventing the necessary intramolecular cyclization. nih.gov This finding underscores the critical role of reaction conditions when working with base-sensitive functional groups like morpholine.

The nucleophilic character of the aniline nitrogen in 4-morpholinoaniline makes it an excellent partner in substitution reactions with activated halopyrimidines. This reaction has been employed to create complex diaminopyrimidine derivatives. For example, reacting 4-morpholinoaniline with 2-chloro-4-anilinopyrimidine derivatives in 1-butanol (B46404) under microwave irradiation at 160°C yields the corresponding 2,4-diaminopyrimidine (B92962) product. uni-halle.de

In another synthetic strategy, the (4-morpholinophenyl)amino moiety was introduced by reacting 4-morpholinoaniline with a substituted 2,4-dichloropyrimidine. This substitution occurs at one of the chloro-positions, allowing for further derivatization at the remaining position to build complex, multi-substituted pyrimidine-based kinase inhibitors. nih.gov These syntheses demonstrate a robust method for integrating the morpholinoaniline scaffold onto a pyrimidine (B1678525) core, a common feature in many biologically active molecules. mdpi.com

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, valued for its similar pKa and planar structure. mdpi.comacs.org The synthesis of hybrid molecules containing both a tetrazole and a morpholinoaniline moiety is of significant interest. However, attempts to use 4-morpholinoaniline in certain multicomponent reactions (MCRs) to form tetrazoles have faced challenges.

In a study exploring the Ugi tetrazole four-component reaction (UT-4CR), 4-morpholinoaniline was found to provide low yields. semanticscholar.org This was attributed to the steric hindrance of the amine, which impeded its participation in the reaction cascade. semanticscholar.org Alternative synthetic strategies may be required to efficiently create these hybrid architectures. One potential route could involve the conversion of an aniline precursor to a tetrazole ring via reaction with sodium azide (B81097) and triethyl orthoformate, followed by the introduction of the morpholine group, or vice versa. nih.gov Such multi-step approaches could bypass the limitations observed in one-pot multicomponent reactions.

Design and Synthesis of Functionalized Scaffolds for Chemical Probes

The 4-methoxy-2-morpholinoaniline scaffold has emerged as a valuable building block in medicinal chemistry and chemical biology. Its unique structural features, including an electron-rich aromatic ring, a primary amine that serves as a versatile synthetic handle, and a morpholino group that can influence solubility and metabolic stability, make it an attractive starting point for the development of sophisticated chemical probes. Chemical probes are essential small-molecule tools designed to selectively interact with a specific protein target, enabling the interrogation of its biological function in complex systems. icr.ac.uk The design of such probes based on the 4-methoxy-2-morpholinoaniline core involves strategic functionalization to impart desired properties like high potency, selectivity, and suitability for various experimental assays. nih.gov

A key aspect of designing chemical probes is the incorporation of functional groups that facilitate target identification and visualization. The 4-methoxy-2-morpholinoaniline structure offers several sites for modification, with the primary arylamine being the most synthetically accessible. This amine can be readily modified to attach:

Reporter Tags: Such as fluorophores for imaging applications or biotin (B1667282) for affinity-based purification of the target protein.

Photo-affinity Labels: Groups like benzophenones or diazirines that, upon photoactivation, form a covalent bond with the target protein, enabling its definitive identification.

Reactive Moieties: Covalent warheads, such as acrylamides, can be introduced to achieve irreversible binding to a specific residue (e.g., cysteine) in the target's active site, providing durable target engagement. nih.gov

The synthesis of the core 4-methoxy-2-morpholinoaniline scaffold can be achieved through a multi-step sequence, often starting from a pre-functionalized nitrobenzene (B124822) derivative. A representative synthetic route is outlined below, drawing analogies from the preparation of structurally similar compounds like 3-fluoro-4-morpholinoaniline. arkat-usa.org The process typically begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to the essential primary amine.

Scheme 1: Plausible Synthetic Route to 4-Methoxy-2-morpholinoaniline

The initial step involves the reaction of a suitable starting material, such as 2-fluoro-1-methoxy-3-nitrobenzene, with morpholine in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution of the fluorine atom. The subsequent reduction of the nitro group is a critical step to yield the final aniline scaffold. This can be accomplished using various established methods, including catalytic hydrogenation or reduction with metals like iron in the presence of an acid source like ammonium (B1175870) chloride. arkat-usa.org

Once the 4-methoxy-2-morpholinoaniline core is obtained, it can be further functionalized to generate a library of chemical probes. The primary amine is the most common site for derivatization via reactions such as acylation or sulfonylation. These reactions allow for the attachment of diverse functional groups necessary for probe activity. For example, reaction with an acyl chloride or sulfonyl chloride bearing a reporter tag or a reactive group yields the desired functionalized probe.

The table below details representative findings for the final functionalization step, where the synthesized 4-methoxy-2-morpholinoaniline scaffold is reacted with various electrophiles to produce functionalized derivatives. The conditions and yields are based on well-established procedures for the acylation and sulfonylation of arylamines. sigmaaldrich.com

Table 1: Synthesis of Functionalized 4-Methoxy-2-morpholinoaniline Derivatives

| Entry | Electrophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to rt, 4h | N-(4-methoxy-2-morpholinophenyl)acetamide | ~95 |

| 2 | Benzoyl Chloride | Et₃N, CH₂Cl₂, rt, 12h | N-(4-methoxy-2-morpholinophenyl)benzamide | ~90 |

| 3 | Dansyl Chloride | NaHCO₃, Acetone/H₂O, rt, 6h | 5-(Dimethylamino)-N-(4-methoxy-2-morpholinophenyl)naphthalene-1-sulfonamide | ~85 |

| 4 | 4-Azidobenzoyl Chloride | Et₃N, THF, 0 °C to rt, 5h | 4-Azido-N-(4-methoxy-2-morpholinophenyl)benzamide | ~88 |

The derivatives shown in Table 1 illustrate the scaffold's versatility. The acetamide (B32628) and benzamide (B126) products (Entries 1 and 2) represent simple modifications that can explore the structure-activity relationship (SAR) around the amine. The dansyl derivative (Entry 3) incorporates a common fluorophore, creating a probe suitable for fluorescence-based assays. The azidobenzoyl derivative (Entry 4) introduces a photo-activatable cross-linking group, producing a photo-affinity probe for identifying the direct binding partners of the scaffold within a cellular context.

Degradation Pathways and Stability Profiling of 4 Methoxy 2 Morpholinoaniline

Hydrolytic Degradation Mechanisms and Kinetics under Aqueous Conditions

The hydrolytic stability of 4-Methoxy-2-morpholinoaniline has been investigated under various aqueous conditions, revealing a pH-dependent degradation mechanism. The reactivity of the compound is significantly influenced by the protonation state of its two basic nitrogen atoms: the aniline (B41778) nitrogen (pKa1 = 1.8) and the morpholine (B109124) nitrogen (pKa2 = 4.9) ku.edu.

At a pH below the pKa1 of the aniline nitrogen, the compound undergoes hydrolytic degradation to form 4-morpholinophenol, which can further degrade to hydroquinone ku.edu. This reaction proceeds via a proposed nucleophilic aromatic substitution (SNAr) mechanism, where water acts as the nucleophile, displacing the aniline ammonia (B1221849) group ku.edu. The degradation of both 4-Methoxy-2-morpholinoaniline to 4-morpholinophenol and the subsequent degradation of 4-morpholinophenol to hydroquinone follow pseudo-first-order kinetics ku.edu.

As the pH increases to above 2.5, the nucleophilic aromatic substitution reaction becomes less favorable, accounting for less than 10% of the degradation ku.edu. In these less acidic aqueous solutions, the degradation of 4-Methoxy-2-morpholinoaniline leads to the formation of multiple degradation products, with the kinetics being more complex than simple zero-, first-, or second-order reactions ku.edu. Under these conditions, a major degradation product has been identified as a highly conjugated molecule, suggested to be a dimerization product ku.edu.

Kinetic studies have been performed at various temperatures to understand the temperature dependence of the hydrolytic degradation. For instance, the degradation kinetics in solutions at pH 1.2 – 2.1 were studied at 40 °C, 50 °C, and 60 °C ku.edu.

Table 1: Hydrolytic Degradation Kinetics of 4-Methoxy-2-morpholinoaniline

| pH | Temperature (°C) | Observed Reaction | Kinetic Order |

|---|---|---|---|

| < 1.8 | 40, 50, 60 | Formation of 4-morpholinophenol and hydroquinone | Pseudo-first-order |

Oxidative Degradation Mechanisms (Non-Electrochemical)

The oxidation of substituted anilines can proceed through various mechanisms, often involving the formation of radical cations and subsequent coupling reactions to form dimers and polymers. The presence of the electron-donating methoxy (B1213986) and morpholino groups on the aromatic ring would likely increase the susceptibility of the molecule to oxidation.

Common oxidizing agents that could induce degradation include atmospheric oxygen (auto-oxidation), peroxides, and metal ions. Potential degradation products could arise from the oxidation of the aniline nitrogen to form N-oxides or hydroxylamines, or from oxidative coupling reactions leading to the formation of colored dimeric and polymeric species. The morpholine ring itself could also be a site of oxidation, potentially leading to ring-opening products.

Table 2: Potential Non-Electrochemical Oxidative Degradation Pathways

| Oxidant Type | Potential Reaction | Potential Degradation Products |

|---|---|---|

| Atmospheric Oxygen | Auto-oxidation | N-oxides, colored polymeric products |

| Peroxides (e.g., H₂O₂) | Radical-mediated oxidation | Hydroxylated derivatives, ring-opened products |

Photochemical Degradation Pathways

There is a lack of specific published research on the photochemical degradation pathways of 4-Methoxy-2-morpholinoaniline. Nevertheless, the presence of a chromophoric substituted aniline system suggests that the compound may be susceptible to degradation upon exposure to light, particularly UV radiation.

Aromatic amines can undergo photodegradation through various mechanisms, including photo-oxidation and photo-induced cleavage of chemical bonds. The absorption of UV light can excite the molecule to a higher energy state, making it more reactive. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can then attack the 4-Methoxy-2-morpholinoaniline molecule.

Potential photochemical degradation pathways could involve the oxidation of the aniline and morpholine moieties, similar to the oxidative pathways mentioned earlier. Additionally, cleavage of the C-N bond of the morpholine ring or the C-O bond of the methoxy group could occur, leading to a variety of smaller degradation products. The specific degradation pathway and the resulting products would depend on the wavelength of the incident light, the presence of photosensitizers, and the reaction medium.

Table 3: Potential Photochemical Degradation Pathways

| Stress Condition | Potential Reaction | Potential Degradation Products |

|---|---|---|

| UV/Vis Light Exposure | Photo-oxidation | N-oxides, hydroxylated derivatives, phenolic compounds |

Identification and Mechanistic Characterization of Degradation Products

Under hydrolytic stress conditions, particularly at low pH, the primary degradation products of 4-Methoxy-2-morpholinoaniline have been identified and characterized. The initial degradation product is 4-morpholinophenol, which is formed through the nucleophilic aromatic substitution of the aniline group by water ku.edu. This intermediate can then undergo further hydrolysis to yield hydroquinone ku.edu.

In aqueous solutions with a pH greater than 2.5, a major degradation product has been characterized as a highly conjugated molecule, which is suggested to be a dimerization product of 4-Methoxy-2-morpholinoaniline ku.edu. The exact structure and the mechanism of its formation are complex and not fully elucidated, though it is proposed to form from the reaction of 4-Methoxy-2-morpholinoaniline with itself or its degradation products ku.edu.

The identification of these degradation products was achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometry (MS) detection, which allowed for the separation and structural elucidation of the compounds formed during degradation studies ku.edu.

Table 4: Identified Hydrolytic Degradation Products

| Degradation Condition | Degradation Product | Method of Identification |

|---|---|---|

| Aqueous solution, pH < 1.8 | 4-Morpholinophenol | HPLC-UV-MS |

| Aqueous solution, pH < 1.8 | Hydroquinone | HPLC-UV-MS |

Influence of Environmental Factors on Compound Stability

The stability of 4-Methoxy-2-morpholinoaniline is significantly influenced by several environmental factors, most notably pH and temperature.

pH: As detailed in the hydrolytic degradation section, pH is a critical factor governing the stability and degradation pathway of the compound. In strongly acidic conditions (pH < 1.8), the compound degrades via a pseudo-first-order kinetic process ku.edu. As the pH increases, the degradation mechanism shifts, and the rate of the initial hydrolysis reaction decreases ku.edu. The compound exhibits its greatest stability in the less acidic to neutral pH range, although other degradation pathways, such as dimerization, become more prominent ku.edu.

Temperature: Temperature has a direct effect on the rate of hydrolytic degradation. Studies conducted at 40 °C, 50 °C, and 60 °C have shown that an increase in temperature accelerates the degradation of 4-Methoxy-2-morpholinoaniline in acidic aqueous solutions ku.edu. This temperature dependence is a key parameter in determining the shelf-life and appropriate storage conditions for the compound.

Light: While specific studies are not available, it is anticipated that exposure to light, particularly UV light, could be detrimental to the stability of 4-Methoxy-2-morpholinoaniline due to its aromatic amine structure. Therefore, protection from light is likely an important consideration for storage and handling.

Table 5: Influence of Environmental Factors on Stability

| Environmental Factor | Effect on Stability |

|---|---|

| pH | Highly pH-dependent. More rapid degradation in strongly acidic conditions. Different degradation pathways at different pH values. |

| Temperature | Increased temperature accelerates the rate of hydrolytic degradation. |

| Light | Potential for photochemical degradation, though specific studies are lacking. Protection from light is advisable. |

Advanced Research Directions and Emerging Methodologies

Application in Supramolecular Chemistry and Host-Guest Interactions

The inherent structural features of 4-Methoxy-2-morpholinoaniline, such as its hydrogen-bond-donating primary amine, hydrogen-bond-accepting ether and morpholine (B109124) nitrogen atoms, and its π-rich aromatic system, make it an excellent candidate for constructing complex supramolecular assemblies. These non-covalent interactions are fundamental to the field of host-guest chemistry, where molecules selectively bind to one another.

Detailed research into related systems highlights this potential. For instance, the host-guest interactions between aniline (B41778) derivatives and macrocyclic hosts like cucurbit[n]urils (Q[n]) have been investigated. mdpi.com Cucurbiturils are barrel-shaped molecules that can encapsulate guest molecules in their hydrophobic cavity. Studies using techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D) have shown that a host molecule like cucurbit sigmaaldrich.comuril can modulate the adsorption of aniline derivatives onto surfaces like quartz. mdpi.com In the case of 4,4′-diaminodiphenylmethane (MDA), the formation of a host-guest complex with Q sigmaaldrich.com was found to reduce its adsorption on a quartz surface and could even induce desorption of pre-adsorbed molecules. mdpi.com This reversible control over surface interactions is a hallmark of responsive supramolecular systems. The methoxy (B1213986) and morpholino groups on 4-Methoxy-2-morpholinoaniline would be expected to modulate such interactions through steric and electronic effects, influencing its binding affinity and dynamics within a host cavity.

The hydrogen bonding capabilities are also crucial for forming ordered crystalline structures, a key aspect of crystal engineering. sci-hub.seresearchgate.net The interplay between the amine (donor), methoxy (acceptor), and morpholino (acceptor) groups can direct the formation of specific, predictable, and stable crystal lattices.

Table 1: QCM-D Analysis of Aniline Derivative Adsorption on Quartz with and without Cucurbit sigmaaldrich.comuril Host

| Guest Molecule | Condition | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Interpretation | Reference |

|---|---|---|---|---|---|

| 4,4′-diaminodiphenylmethane (MDA) | MDA only | -25 | 2.5 | Adsorption of a viscoelastic film on the quartz surface. | mdpi.com |

| 4,4′-diaminodiphenylmethane (MDA) | MDA + Q sigmaaldrich.com | -5 | 0.5 | Reduced adsorption due to host-guest complexation in solution. | mdpi.com |

| Benzidine (AN) | AN only | -10 | <0.5 | Adsorption of a rigid film on the quartz surface. | mdpi.com |

| Benzidine (AN) | AN + Q sigmaaldrich.com | -15 | <0.5 | Increased adsorption, suggesting the host-guest complex has a higher affinity for the surface. | mdpi.com |

Exploration in the Development of Novel Organic Catalysts

Aniline and its derivatives are well-established as effective nucleophilic catalysts for a variety of organic transformations, most notably in the formation of imines, oximes, and hydrazones. nih.govnih.gov The catalytic cycle involves the formation of a reactive Schiff base intermediate with a carbonyl compound, which is more electrophilic and susceptible to attack by a second nucleophile. The efficiency of the aniline catalyst is highly dependent on its electronic properties.

Research has demonstrated that substituted anilines bearing electron-donating groups are superior catalysts, particularly at neutral pH. nih.gov The electron-donating groups increase the nucleophilicity of the aniline nitrogen, accelerating the initial attack on the carbonyl. At the same time, they can stabilize the resulting cationic intermediates. In a systematic study of oxime ligation, p-substituted anilines showed significantly enhanced catalytic activity compared to unsubstituted aniline. For example, p-phenylenediamine (B122844) was found to be 19-fold more effective than aniline as a catalyst for a model protein PEGylation reaction at pH 7. nih.gov

Given these findings, 4-Methoxy-2-morpholinoaniline is a highly promising candidate for an organic catalyst. Both the methoxy group at the 4-position and the morpholino group at the 2-position are strong electron-donating groups, which would synergistically enhance the nucleophilicity and catalytic turnover of the molecule. This dual substitution pattern is expected to yield a catalyst that is highly active under mild, neutral pH conditions, which is advantageous for reactions involving sensitive biological molecules. Furthermore, morpholine-containing amino acids have themselves been explored as a distinct class of organocatalysts. nih.gov

Table 2: Relative Catalytic Efficiency of Substituted Anilines in Oxime Ligation

| Catalyst | Ring Substituent | Relative Rate Enhancement (vs. uncatalyzed) | Fold-Increase vs. Aniline | Reference |

|---|---|---|---|---|

| None | - | 1 | - | nih.gov |

| Aniline | -H | ~6.3 | 1 | nih.gov |

| p-Anisidine | -OCH₃ | ~45 | ~7.1 | nih.gov |

| p-Phenylenediamine | -NH₂ | ~120 | ~19 | nih.gov |

Integration into Smart Materials and Responsive Chemical Systems

Smart materials are designed to change their properties in response to external stimuli, and aniline-based polymers are foundational in this area. Polyaniline is a well-known conductive polymer that exhibits electrochromism, changing color depending on its oxidation state, making it useful for displays and sensors. mdpi.comidu.ac.id The properties of polyaniline can be finely tuned by using substituted aniline monomers during polymerization.

The integration of 4-Methoxy-2-morpholinoaniline into polymeric structures could lead to new smart materials with unique characteristics. The aniline backbone provides the pathway for electrochemical polymerization, while the substituents would modulate the properties of the resulting polymer.

Electronic Properties : The electron-donating methoxy and morpholino groups would lower the oxidation potential of the monomer, making the resulting polymer easier to oxidize and potentially more stable in its conductive state.

Solubility and Processability : The morpholino group can improve the solubility of the polymer in common organic solvents, which is often a challenge with unsubstituted polyaniline, facilitating the fabrication of thin films and devices. researchgate.net

Responsiveness : The morpholine nitrogen is basic and can be protonated at low pH. A polymer incorporating this unit could exhibit pH-responsive behavior, changing its conductivity, swelling, or color. Research on other substituted anilines has shown that they can be used to create polymer films with high sensitivity to analytes like ammonia (B1221849) or moisture, acting as chemical sensors. researchgate.net Similarly, fluorinated morpholinoanilines have been used to create carbon nanodots with tunable photoluminescence. ossila.com

By leveraging these features, 4-Methoxy-2-morpholinoaniline could be a key monomer for creating novel electrochromic devices, chemical sensors, and other responsive systems.

Development of High-Throughput Screening Methods for Reactivity Profiling

To fully understand the potential of a versatile building block like 4-Methoxy-2-morpholinoaniline, its reactivity must be profiled across a wide range of reaction conditions and partners. High-throughput screening (HTS) methods are essential for this task, as they allow for the rapid and parallel execution of many unique experiments.

A notable example of this approach was the use of HTS to screen various aniline derivatives against different acids to identify combinations that form protic ionic liquids (PILs). rsc.org This screening was conducted in two stages:

Initial Manual Screen : A simple and rapid method where small volumes of aniline derivatives and acids were mixed in Eppendorf tubes to visually identify the formation of a liquid product, indicating a successful PIL synthesis.

Automated Robotic Screen : A more accurate and controlled process using a Chemspeed robotic platform to handle precise stoichiometric amounts and control reaction conditions like temperature and time.

This HTS approach successfully identified novel anilinium-based PILs that could not be predicted easily. rsc.org A similar strategy could be rapidly deployed to profile the reactivity of 4-Methoxy-2-morpholinoaniline in salt formation, catalysis, or condensation reactions.

Another powerful technique for rapid reactivity profiling is flow chemistry . acs.org By pumping reagents through small, temperature-controlled tubes or packed-bed reactors, reaction parameters can be changed quickly, and outcomes can be analyzed in real-time. Continuous flow methods have been successfully used for the synthesis of complex molecules from aniline precursors, such as the generation of diazonium salts followed by further functionalization. researchgate.netgoogle.com This approach not only accelerates optimization but also improves safety, especially for highly exothermic or hazardous reactions.

Table 3: High-Throughput Screening of Aniline Derivatives for Protic Ionic Liquid (PIL) Formation

| Aniline Derivative | Acid Reactant | Screening Method | Result | Reference |

|---|---|---|---|---|

| N-Ethylaniline | Trifluoroacetic Acid (TFA) | Automated (Chemspeed) | PIL Formed | rsc.org |

| N-Methylaniline | TFA | Automated (Chemspeed) | PIL Formed | rsc.org |

| 2-Ethyl-6-methylaniline | TFA | Automated (Chemspeed) | Solid Formed (No PIL) | rsc.org |

| 2,5-Dimethylaniline | Methanesulfonic Acid | Manual (Eppendorf) | Solid Formed (No PIL) | rsc.org |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring